Unstable, poorly soluble biguanide free bases cause failed formulations and inconsistent catalysis. Metformin HCl (CAS 1115-70-4) solves this with: • Exceptional aqueous solubility (>298 mg/mL) ensuring reproducible granulation and dissolution kinetics. • Robust shelf stability: >60 months at 25°C, eliminating hygroscopicity issues. • Multidentate coordination for efficient perovskite defect passivation, boosting PCE and Voc. • High-purity precursor for MOF synthesis (Cu-BTC, Fe-MIL-100) as bridging ligand or pore-filling agent.
2-Carbamimidoyl-1,1-dimethylguanidine, universally procured as its hydrochloride salt (metformin hydrochloride, CAS 1115-70-4), is a highly stable, water-soluble biguanide. While globally recognized as a first-line pharmaceutical active ingredient, its distinct molecular architecture—featuring multiple nitrogen donor sites and robust hydrochloride stabilization—makes it an increasingly critical precursor in advanced materials science. In industrial procurement, this specific salt form is prioritized for its exceptional aqueous solubility (>298 mg/mL), long-term shelf stability (>60 months at 25°C), and multidentate coordination capabilities. These baseline properties drive its selection not only for solid oral dosage formulations but also as a high-efficiency defect passivator in perovskite solar cells, a robust ligand for metal-organic frameworks (MOFs), and a reliable organic base catalyst for transesterification reactions [1].
Substituting 2-carbamimidoyl-1,1-dimethylguanidine hydrochloride with its free base (CAS 657-24-9) or alternative organic acid salts introduces severe processability and stability failures. The free base is highly hygroscopic, chemically unstable, and exhibits extremely poor aqueous solubility (~0.15–0.25 mg/mL at basic pH), making it unsuitable for standard aqueous formulations or reproducible catalytic dosing[1]. Furthermore, in materials science applications such as perovskite solar cell fabrication, generic alkylammonium chlorides or simple biguanides cannot replicate the synergistic defect passivation provided by this specific hydrochloride salt. The exact combination of the chloride anion, which regulates crystallization, and the multidentate biguanide moiety, which coordinates with uncoordinated metal centers, is strictly required to suppress non-radiative recombination and anchor hole transport layers effectively [2].
Preformulation and processability studies demonstrate that the hydrochloride salt of 2-carbamimidoyl-1,1-dimethylguanidine provides massive solubility advantages over the free base. At standard processing temperatures, the hydrochloride salt achieves an aqueous solubility of 298.1 to 304.5 mg/mL across a pH range of 1.2 to 6.8. In stark contrast, the unionized free base exhibits a solubility of only 0.15 to 0.25 mg/mL at pH 8–12, representing a >1,000-fold reduction in solubility[1].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ~304.5 mg/mL (pH 1.2 to 6.8) |
| Comparator Or Baseline | ~0.15–0.25 mg/mL (Free base, pH 8-12) |
| Quantified Difference | >1,000-fold higher solubility for the HCl salt |
| Conditions | Aqueous media at 25 °C |
Ensures rapid, high-concentration dissolution required for both pharmaceutical granulation and aqueous industrial catalyst preparation, eliminating the handling bottlenecks of the hygroscopic free base.
When evaluating alternative salt forms for rapid-release applications, the hydrochloride salt maintains the highest dissolution kinetics. In comparative intrinsic dissolution rate (IDR) studies conducted in pH 6.8 phosphate buffer, metformin hydrochloride established the baseline maximum dissolution rate (relative rate = 1.0). Alternative organic salts synthesized to replace the chloride ion demonstrated inferior kinetics, with metformin cinnamate achieving a relative rate of 0.91, metformin acetate at 0.83, and metformin succinate dropping to 0.80 [1].
| Evidence Dimension | Relative Dissolution Rate |
| Target Compound Data | 1.0 (Maximum baseline) |
| Comparator Or Baseline | 0.80 (Metformin succinate) |
| Quantified Difference | 20% faster dissolution kinetics for the HCl salt compared to the succinate salt |
| Conditions | pH 6.8 phosphate buffer at 37 °C |
Validates the procurement of the hydrochloride salt over alternative carboxylate forms when rapid dissolution and immediate availability of the active biguanide moiety are required.
In the fabrication of methylammonium (MA)-free perovskite solar cells (PSCs), metformin hydrochloride serves as a highly effective post-treatment interface modifier. The multidentate biguanide structure coordinates with uncoordinated Pb2+ defects while the chloride ions regulate surface states. Devices treated with saturated metformin hydrochloride solutions achieved a power conversion efficiency (PCE) of 21.09% and an open-circuit voltage (Voc) of 1.12 V, significantly outperforming the untreated control devices, which stalled at a PCE of 19.38% and a Voc of 1.07 V[1].
| Evidence Dimension | Power Conversion Efficiency (PCE) |
| Target Compound Data | 21.09% (Metformin HCl treated) |
| Comparator Or Baseline | 19.38% (Untreated baseline) |
| Quantified Difference | 8.8% relative enhancement in PCE |
| Conditions | MA-free (CsFA) perovskite films under standard AM 1.5G illumination |
Provides a quantifiable justification for sourcing this specific hydrochloride salt as an efficiency-boosting additive in commercial perovskite optoelectronics.
Metformin hydrochloride acts as a critical internal molecular bridge between the NiOx hole transport layer and Me-4PACz self-assembled monolayers in inverted PSCs. By strengthening interfacial anchoring and improving wettability, its integration drastically enhances charge transport and perovskite crystallinity. Modified devices demonstrated a power conversion efficiency of 23.11%, compared to only 20.45% for the unmodified NiOx/Me-4PACz baseline, while simultaneously exhibiting substantially improved operational stability [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) |
| Target Compound Data | 23.11% (HCl-bridged HTL) |
| Comparator Or Baseline | 20.45% (Unmodified NiOx/Me-4PACz) |
| Quantified Difference | 13% relative increase in device efficiency |
| Conditions | Inverted PSC architecture with NiOx/Me-4PACz hole transport layer |
Demonstrates that procuring this compound as a bridging agent directly solves wettability and distribution limitations in advanced hole transport layer manufacturing.
Due to its BCS Class III profile and exceptional shelf stability (>60 months at 25°C), 2-carbamimidoyl-1,1-dimethylguanidine hydrochloride is the mandatory choice for solid oral dosage forms. Its >1,000-fold solubility advantage over the free base ensures reproducible granulation, consistent dissolution kinetics, and reliable bioavailability without the severe hygroscopicity issues that plague alternative forms [1].
In advanced optoelectronics, this compound is procured as a dual-action passivator. The biguanide moiety provides multiple nitrogen donor sites to coordinate with uncoordinated lead ions, while the chloride anion regulates perovskite crystallization. This synergistic effect makes it an ideal additive for boosting the power conversion efficiency and open-circuit voltage of both MA-free and inverted perovskite solar cell architectures [2].
The robust chelating ability of the biguanide structure allows metformin hydrochloride to serve as an effective bridging ligand or pore-filling agent in MOF synthesis (e.g., Cu-BTC or Fe-MIL-100). It is specifically selected for creating advanced electrochemical sensors and pH-responsive controlled-release materials, where the hydrochloride salt ensures high precursor solubility during the solvothermal synthesis phase [3].
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